molecular formula C8H9NOS B8320679 1-(Thiophen-2-YL)pyrrolidin-2-one

1-(Thiophen-2-YL)pyrrolidin-2-one

Cat. No. B8320679
M. Wt: 167.23 g/mol
InChI Key: ULFKNSKUUSXLOO-UHFFFAOYSA-N
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Patent
US06867298B2

Procedure details

Using general procedure C, 2-bromothiophene was coupled with 2-pyrrolidinone with the reaction time of 16 h. Chromatography gave 158 mg (95%) of the title compound as a solid. 1H NMR (CDCl3, 300 MHz): δ 6.94-6.86 (m, 2H), 6.53 (br s, 1H), 3.89 (t, 2H, J=7.2 Hz), 2.63 (t, 2H, J=8.1 Hz), 2.24 (p, 2H, J=7.5 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[NH:7]1[CH2:11][CH2:10][CH2:9][C:8]1=[O:12]>>[S:3]1[CH:4]=[CH:5][CH:6]=[C:2]1[N:7]1[CH2:11][CH2:10][CH2:9][C:8]1=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 158 mg
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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